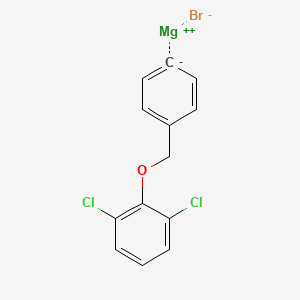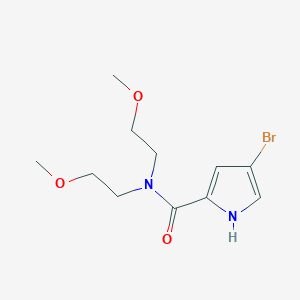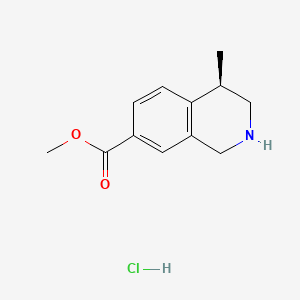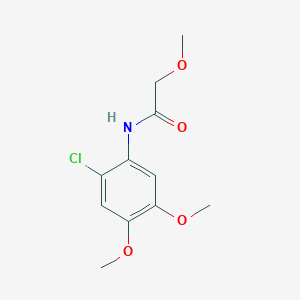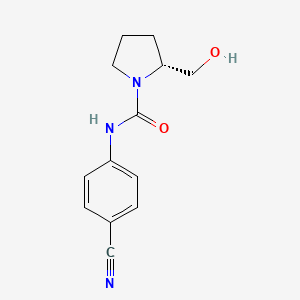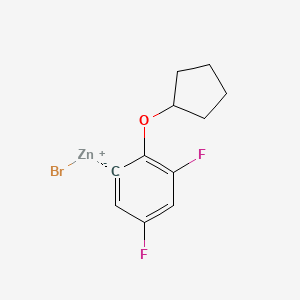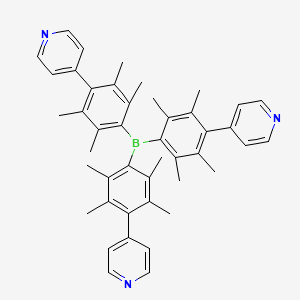
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of three 2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl groups attached to a central boron atom. It is widely used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane typically involves the reaction of 2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenylboronic acid with a suitable boron source under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions are generally mild, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are optimized to achieve maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The pyridinyl groups enhance the compound’s reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: This compound has similar boron-containing groups but different electronic properties.
2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine: Another boron-containing compound used in similar applications.
Uniqueness
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane is unique due to its specific structural arrangement and electronic properties, which make it highly effective in various chemical reactions and applications. Its ability to form stable complexes with nucleophiles and its reactivity in Suzuki–Miyaura coupling reactions set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C45H48BN3 |
|---|---|
Poids moléculaire |
641.7 g/mol |
Nom IUPAC |
tris(2,3,5,6-tetramethyl-4-pyridin-4-ylphenyl)borane |
InChI |
InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-13-19-47-20-14-37)46(44-33(9)27(3)41(28(4)34(44)10)38-15-21-48-22-16-38)45-35(11)29(5)42(30(6)36(45)12)39-17-23-49-24-18-39/h13-24H,1-12H3 |
Clé InChI |
GAYXEDYGYJOTGG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1C)C)C2=CC=NC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=NC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=NC=C6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



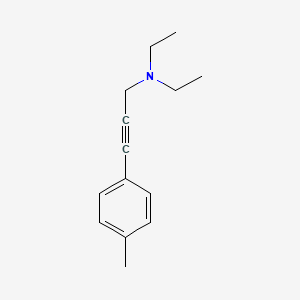
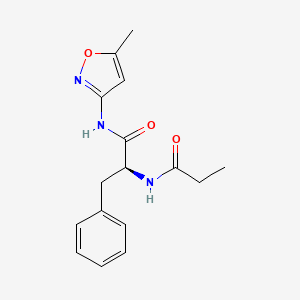
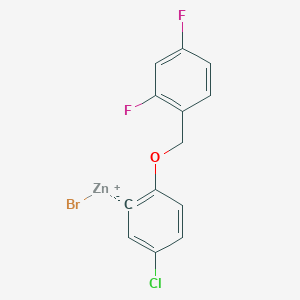
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
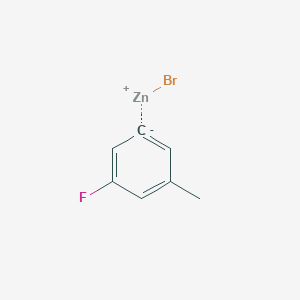
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
